4',6-Didemethyl Papaverine
Overview
Description
4',6-Didemethyl Papaverine is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a methoxy group at the 7th position and a hydroxy-methoxyphenylmethyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4',6-Didemethyl Papaverine typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate isoquinoline derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4',6-Didemethyl Papaverine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4',6-Didemethyl Papaverine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4',6-Didemethyl Papaverine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-: This compound shares a similar structure but differs in the position and type of substituents.
1-[(3-Hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Another related compound with variations in the substituent groups.
Uniqueness
4',6-Didemethyl Papaverine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4',6-Didemethyl Papaverine is a derivative of papaverine, a well-known alkaloid extracted from the opium poppy. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.
This compound is characterized by the following chemical properties:
- Molecular Formula : C19H20N2O4
- Molecular Weight : 336.37 g/mol
- IUPAC Name : 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-2-(3-methoxyphenyl)ethanamine
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- Phosphodiesterase Inhibition : Similar to its parent compound, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for vasodilation and relaxation of smooth muscles, particularly in the vascular system.
- Calcium Channel Modulation : The compound may also influence calcium channels, promoting relaxation in vascular smooth muscle and potentially aiding in the treatment of hypertension and other cardiovascular disorders .
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Vasodilatory Effects : In isolated rat aorta preparations, this compound demonstrated significant vasodilatory effects comparable to those observed with papaverine. The compound effectively reduced vascular tone by promoting smooth muscle relaxation.
- Neuroprotective Properties : Research indicates that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. In neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in decreased cell death and improved cell viability .
In Vivo Studies
In vivo studies further elucidate the therapeutic potential of this compound:
- Hypertensive Models : In hypertensive rat models, administration of this compound resulted in significant reductions in blood pressure, supporting its potential use as an antihypertensive agent .
- Cognitive Function : Animal studies have shown that the compound can enhance cognitive function in models of Alzheimer's disease by improving blood flow to the brain and reducing neuroinflammation .
Clinical Applications
While extensive clinical data on this compound is limited, preliminary case reports suggest its potential utility in treating conditions such as:
- Erectile Dysfunction : Similar to papaverine, this compound may improve erectile function by enhancing penile blood flow through vasodilation.
- Cerebral Ischemia : Observations from case studies indicate that it may aid recovery in patients experiencing transient ischemic attacks by improving cerebral perfusion.
Comparative Analysis
The table below compares the biological activities of this compound with its parent compound, papaverine.
Compound | Mechanism of Action | Key Effects |
---|---|---|
This compound | Phosphodiesterase inhibition; Calcium channel modulation | Vasodilation; Neuroprotection |
Papaverine | Phosphodiesterase inhibition | Smooth muscle relaxation; Antispasmodic effects |
Properties
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLURVVRTRZFQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747613 | |
Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57170-09-9 | |
Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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